1-(2-Pyridyl)cyclopropylamine Dihydrochloride

Descripción

BenchChem offers high-quality 1-(2-Pyridyl)cyclopropylamine Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Pyridyl)cyclopropylamine Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-pyridin-2-ylcyclopropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2ClH/c9-8(4-5-8)7-3-1-2-6-10-7;;/h1-3,6H,4-5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTNQEPXZCMMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693828 | |

| Record name | 1-(Pyridin-2-yl)cyclopropan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215107-39-3 | |

| Record name | 1-(Pyridin-2-yl)cyclopropan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

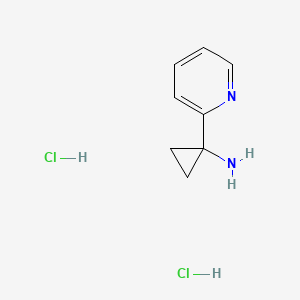

1-(2-Pyridyl)cyclopropylamine Dihydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Pyridyl)cyclopropylamine Dihydrochloride is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine ring fused to a cyclopropylamine group, makes it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride, with a focus on data relevant to researchers and drug development professionals.

Chemical Structure and Properties

The chemical structure of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride consists of a cyclopropane ring with an amino group and a pyridin-2-yl group attached to the same carbon atom. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of 1-(2-Pyridyl)cyclopropylamine and its Salts

| Property | Value | Source |

| Chemical Name | 1-(2-Pyridyl)cyclopropylamine Dihydrochloride | N/A |

| CAS Number | 1215107-39-3 | N/A |

| Molecular Formula | C₈H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 207.10 g/mol | N/A |

| Appearance | Off-white to dark brown solid (for hydrochloride salt) | [2] |

| Purity | ≥ 95% (NMR) (for hydrochloride salt) | [2] |

| Storage Conditions | Store at 0-8 °C (for hydrochloride salt) | [2] |

Table 2: Computed Properties of 1-(2-Pyridyl)cyclopropylamine

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂ | |

| Monoisotopic Mass | 134.0844 Da | |

| XlogP (predicted) | 0.1 |

Synthesis and Experimental Protocols

Representative Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride.

Experimental Steps (Hypothetical Protocol):

-

Reaction Setup: A reaction vessel under an inert atmosphere (e.g., argon or nitrogen) is charged with 2-cyanopyridine and a suitable solvent (e.g., anhydrous THF).

-

Reagent Addition: Titanium(IV) isopropoxide is added to the solution, followed by the dropwise addition of ethylmagnesium bromide at a controlled temperature.

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux for a specified period to facilitate the formation of the cyclopropylamine.

-

Quenching and Extraction: The reaction is carefully quenched with an aqueous solution, and the product is extracted into an organic solvent.

-

Purification: The crude product is purified using techniques such as column chromatography.

-

Salt Formation: The purified 1-(2-Pyridyl)cyclopropylamine is dissolved in a suitable organic solvent (e.g., diethyl ether or methanol), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the dihydrochloride salt.

-

Isolation: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield 1-(2-Pyridyl)cyclopropylamine Dihydrochloride.

Biological Activity and Potential Applications

1-(2-Pyridyl)cyclopropylamine Dihydrochloride is primarily recognized as a key intermediate in the synthesis of pharmacologically active molecules. The presence of the pyridyl and cyclopropylamine moieties suggests its potential to interact with biological targets, particularly within the central nervous system.

Role in Drug Discovery for Neurological Disorders

Research indicates that compounds incorporating the 1-(2-pyridyl)cyclopropylamine scaffold are being explored for the treatment of neurological disorders.[2] While the specific mechanism of action for this parent compound is not well-defined in publicly available literature, it is hypothesized to serve as a pharmacophore that can be further modified to target specific receptors or enzymes involved in neurotransmission.

The general mechanism of many neurological disorders involves imbalances in neurotransmitter systems, neuronal damage, and neuroinflammation. The structural features of 1-(2-Pyridyl)cyclopropylamine suggest that its derivatives could potentially modulate these pathways.

Safety and Handling

The dihydrochloride salt of 1-(2-Pyridyl)cyclopropylamine is classified as an irritant and is harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(2-Pyridyl)cyclopropylamine Dihydrochloride is a valuable chemical entity with significant potential as a building block in the development of new therapeutics, particularly for neurological disorders. Its synthesis, while requiring careful control of reaction conditions, can be achieved through established organometallic methodologies. Further research into the specific biological targets and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential. This guide provides a foundational understanding for researchers and scientists working with this promising compound.

References

An In-Depth Technical Guide to the Synthesis of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride, a valuable building block in medicinal chemistry and pharmaceutical research. The primary synthetic pathway detailed is the Kulinkovich-Szymoniak reaction, a powerful method for the formation of primary cyclopropylamines from nitriles. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes quantitative data, and includes visualizations of the synthesis pathway and reaction mechanism.

Introduction

1-(2-Pyridyl)cyclopropylamine and its salts are important intermediates in the synthesis of various biologically active compounds. The unique structural motif of a cyclopropylamine appended to a pyridine ring makes it a desirable scaffold for the development of novel therapeutic agents. The synthesis of this compound is primarily achieved through the titanium-mediated cyclopropanation of 2-cyanopyridine, a variant of the Kulinkovich reaction known as the Kulinkovich-Szymoniak reaction.

Synthesis Pathway and Mechanism

The most direct and efficient route to 1-(2-Pyridyl)cyclopropylamine is the Kulinkovich-Szymoniak reaction. This method involves the reaction of a nitrile (2-cyanopyridine) with a Grignard reagent (typically ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide, followed by treatment with a Lewis acid.[1][2][3]

Reaction Mechanism

The reaction proceeds through several key steps:

-

Formation of a Titanacyclopropane Intermediate: Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to form a dialkyltitanium species. This unstable intermediate undergoes β-hydride elimination to generate a titanacyclopropane complex.[2][3]

-

Reaction with the Nitrile: The highly reactive titanacyclopropane adds across the carbon-nitrogen triple bond of the nitrile (2-cyanopyridine) to form an azatitanacyclopentene intermediate.

-

Lewis Acid-Mediated Ring Contraction: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), promotes the ring contraction of the azatitanacyclopentene intermediate. This step is crucial for the formation of the cyclopropylamine.[1]

-

Hydrolysis: Subsequent aqueous workup hydrolyzes the intermediate to yield the desired primary cyclopropylamine, 1-(2-Pyridyl)cyclopropylamine.

dot

References

1-(2-Pyridyl)cyclopropylamine Dihydrochloride CAS number 1215107-39-3 details

An In-depth Technical Guide on 1-(2-Pyridyl)cyclopropylamine Dihydrochloride (CAS: 1215107-39-3)

Disclaimer: Publicly available information on the specific biological activity, experimental protocols, and signaling pathways for 1-(2-Pyridyl)cyclopropylamine Dihydrochloride is limited. This guide provides a comprehensive overview of its chemical properties based on available data and presents a generalized synthetic approach based on related compounds.

Introduction

1-(2-Pyridyl)cyclopropylamine Dihydrochloride is a chemical compound containing a pyridine ring attached to a cyclopropylamine moiety.[1] Compounds within this structural class have garnered interest in medicinal chemistry due to their potential applications in the development of novel therapeutics, particularly for neurological disorders.[1] The presence of the strained cyclopropane ring and the basic amino group makes it a versatile building block in organic synthesis. This document aims to provide a detailed overview of the available technical information for this compound.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride.

| Property | Value | Reference(s) |

| CAS Number | 1215107-39-3 | [2] |

| Molecular Formula | C₈H₁₂Cl₂N₂ | [2] |

| Molecular Weight | 207.1 g/mol | [2] |

| IUPAC Name | 1-(pyridin-2-yl)cyclopropan-1-amine dihydrochloride | [2] |

| SMILES | C1CC1(C2=CC=CC=N2)N.Cl.Cl | N/A |

| InChI Key | ZMTNQEPXZCMMIF-UHFFFAOYSA-N | [2] |

| Appearance | Off-white to dark brown solid (for the related hydrochloride salt) | [1] |

| Purity | ≥95% - ≥97% (as offered by various suppliers) | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | N/A |

Synthesis

One potential, generalized workflow could start from 2-cyanopyridine and a suitable cyclopropanating agent. This section outlines a hypothetical, multi-step synthesis.

Hypothetical Experimental Protocol

Step 1: Synthesis of 1-(pyridin-2-yl)cyclopropane-1-carbonitrile

To a solution of 2-cyanopyridine in an appropriate aprotic solvent such as tetrahydrofuran (THF), a strong base like lithium diisopropylamide (LDA) is added at low temperature (e.g., -78 °C) to generate a carbanion. Subsequently, a 1,2-dihaloethane (e.g., 1,2-dibromoethane) is added to facilitate the cyclopropanation reaction, forming 1-(pyridin-2-yl)cyclopropane-1-carbonitrile. The reaction is typically quenched with a proton source and the product is extracted and purified using column chromatography.

Step 2: Reduction of the Nitrile to the Amine

The resulting 1-(pyridin-2-yl)cyclopropane-1-carbonitrile can be reduced to the primary amine, 1-(pyridin-2-yl)cyclopropan-1-amine. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether. The reaction is typically performed under anhydrous conditions and may require heating under reflux. After the reaction is complete, a standard aqueous workup is performed to quench the excess reducing agent and isolate the free amine.

Step 3: Formation of the Dihydrochloride Salt

The purified 1-(pyridin-2-yl)cyclopropan-1-amine is dissolved in a suitable organic solvent, such as diethyl ether or methanol. An excess of hydrochloric acid (either as a gas or a solution in an organic solvent like isopropanol) is then added to the solution. The dihydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield 1-(2-Pyridyl)cyclopropylamine Dihydrochloride.

Visualized Synthetic Workflow

Caption: Hypothetical synthesis workflow for 1-(2-Pyridyl)cyclopropylamine Dihydrochloride.

Potential Applications and Biological Relevance

While specific studies on 1-(2-Pyridyl)cyclopropylamine Dihydrochloride are not prominent in the literature, the broader class of cyclopropylamines is significant in medicinal chemistry.

-

Scaffold for Drug Discovery: The cyclopropylamine moiety is a key structural feature in various pharmaceuticals and agrochemicals.[3] It can serve as a bioisostere for other chemical groups, potentially improving metabolic stability and binding affinity of drug candidates.

-

Neurological Disorders: Compounds containing the pyridyl-cyclopropylamine scaffold have been explored for their potential to modulate neurotransmitter systems, suggesting possible applications in treating conditions like anxiety and depression.[1]

-

Enzyme Inhibition: Cyclopropylamines are known to be mechanism-based inhibitors of certain enzymes, such as cytochrome P450s. This property can be leveraged in drug design to target specific enzymatic pathways.

Signaling Pathways

There is no specific information available in the public domain regarding the signaling pathways modulated by 1-(2-Pyridyl)cyclopropylamine Dihydrochloride. Research in this area would be required to elucidate its mechanism of action and biological targets.

Safety and Handling

Based on GHS classifications from supplier information, 1-(2-Pyridyl)cyclopropylamine Dihydrochloride is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-(2-Pyridyl)cyclopropylamine Dihydrochloride is a chemical intermediate with potential applications in pharmaceutical research and organic synthesis. While detailed experimental data and biological studies on this specific compound are not widely published, its structural components suggest it could be a valuable building block for the development of novel bioactive molecules, particularly in the area of neuroscience. Further research is needed to fully characterize its pharmacological profile and potential therapeutic uses.

References

Unraveling the Biological Potential of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases currently lack specific, in-depth biological activity data, including quantitative metrics (e.g., IC50, EC50, Ki), for 1-(2-Pyridyl)cyclopropylamine Dihydrochloride. This technical guide, therefore, synthesizes information on the known biological activities of its core chemical moieties—pyridine and cyclopropylamine—and related compounds to project its potential therapeutic applications and investigational pathways. The experimental protocols and signaling pathways presented are general methodologies and hypothetical constructs based on the activities of structurally similar molecules.

Introduction

1-(2-Pyridyl)cyclopropylamine Dihydrochloride is a synthetic organic compound featuring a pyridine ring linked to a cyclopropylamine group. This unique structural combination suggests potential interactions with various biological targets. The pyridine moiety is a common scaffold in medicinal chemistry, known for its involvement in a wide range of biological activities, including antimicrobial, antiviral, and central nervous system (CNS) effects.[1][2] The cyclopropylamine group is a known pharmacophore that can act as a mechanism-based inactivator of certain enzymes, notably cytochrome P450s and amine oxidases. This document explores the theoretical biological landscape of this compound, drawing parallels from related structures to guide future research and development.

Potential Biological Activities and Mechanisms of Action

While direct studies on 1-(2-Pyridyl)cyclopropylamine Dihydrochloride are not publicly available, the activities of related compounds provide strong indications of its potential biological roles.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

The most compelling projected activity for this compound class is the inhibition of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation. Patents granted for various cyclopropylamine derivatives, some of which also contain pyridyl groups, have highlighted their potent inhibitory effects on LSD1, primarily for the treatment of cancers.[3][4]

Hypothetical Mechanism of Action: The cyclopropylamine moiety can act as a mechanism-based inactivator of LSD1. Following oxidation by the FAD cofactor in the LSD1 active site, the cyclopropylamine can undergo ring opening to form a reactive intermediate that covalently binds to the FAD or a nearby amino acid residue, leading to irreversible inhibition of the enzyme.

Caption: Hypothetical signaling pathway of LSD1 inhibition.

Modulation of Central Nervous System (CNS) Activity

The presence of the pyridine ring, a key component of many neuroactive alkaloids, suggests that 1-(2-Pyridyl)cyclopropylamine Dihydrochloride could exhibit activity within the central nervous system.[1][5] Research on similar compounds points towards the modulation of neurotransmitter systems, with potential applications in treating neurological and psychiatric disorders such as anxiety and depression.[6]

Antimicrobial and Antiviral Potential

Pyridine derivatives have been extensively studied for their antimicrobial and antiviral properties.[2] The specific substitution pattern of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride may confer activity against various pathogens, although this would require empirical validation.

Quantitative Data for Related Compounds

Specific quantitative data for 1-(2-Pyridyl)cyclopropylamine Dihydrochloride is not available. The following table summarizes the biological activities of structurally related compounds to provide a contextual framework.

| Compound Class | Target/Activity | Quantitative Data (Example) | Reference |

| Cyclopropylamine Derivatives | Lysine-Specific Demethylase 1 (LSD1) Inhibition | IC50 values in the nanomolar to micromolar range for various cancer cell lines. | [3][4] |

| Pyridine Derivatives | Antimalarial (Plasmodium falciparum) | IC50 = 0.0402 µM for a specific derivative. | [7] |

| Pyridine Derivatives | Anti-inflammatory (inhibition of NO production) | Active at non-cytotoxic concentrations. | [8] |

| Cyclopropylamine | Quinoprotein Methylamine Dehydrogenase Inhibition | KI = 3.9 µM, kinact = 1.7 min-1 | [9] |

Experimental Protocols

The following are generalized experimental protocols that would be suitable for investigating the biological activity of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride.

LSD1 Inhibition Assay (In Vitro)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against the LSD1 enzyme.

Objective: To determine the IC50 value of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride against recombinant human LSD1.

Materials:

-

Recombinant human LSD1 enzyme

-

H3K4me2 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

1-(2-Pyridyl)cyclopropylamine Dihydrochloride (test compound)

-

Known LSD1 inhibitor (positive control)

-

DMSO (vehicle control)

-

384-well microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of the test compound and positive control in DMSO.

-

Add the LSD1 enzyme to the wells of the microplate containing assay buffer.

-

Add the diluted compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

-

Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

-

Stop the reaction and detect the product. In this coupled-enzyme assay, the hydrogen peroxide produced is detected by HRP and Amplex Red, which generates a fluorescent signal.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: General workflow for an in vitro enzyme inhibition assay.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride on a cancer cell line known to be sensitive to LSD1 inhibition (e.g., a human acute myeloid leukemia cell line).

Materials:

-

Cancer cell line (e.g., MV4-11)

-

Cell culture medium (e.g., RPMI-1640) with supplements

-

Fetal Bovine Serum (FBS)

-

1-(2-Pyridyl)cyclopropylamine Dihydrochloride

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test compound. Include vehicle-only and positive control wells.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.

Conclusion and Future Directions

1-(2-Pyridyl)cyclopropylamine Dihydrochloride represents an intriguing chemical entity with a high potential for biological activity, particularly as an inhibitor of LSD1 for oncological applications and as a modulator of CNS targets. The lack of direct experimental data underscores the need for comprehensive in vitro and in vivo studies to elucidate its precise mechanism of action, determine its potency and efficacy against specific targets, and evaluate its pharmacokinetic and toxicological profile. The experimental frameworks provided herein offer a starting point for the systematic investigation of this promising compound. Further research into the synthesis and evaluation of a library of related analogues could also provide valuable structure-activity relationship (SAR) data to guide the development of novel therapeutic agents.

References

- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8853408B2 - Cyclopropylamines as LSD1 inhibitors - Google Patents [patents.google.com]

- 4. WO2012135113A2 - Cyclopropylamines as lsd1 inhibitors - Google Patents [patents.google.com]

- 5. Pyridine alkaloids with activity in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Pyridyl)cyclopropylamine Dihydrochloride, a compound of interest in pharmaceutical research and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This document is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.

Spectroscopic Data Summary

Due to the limited availability of published experimental spectra for 1-(2-Pyridyl)cyclopropylamine Dihydrochloride, the following tables present predicted and typical spectroscopic data based on the analysis of its structural motifs: a 2-substituted pyridine ring and a cyclopropylamine moiety. These values provide a foundational dataset for researchers seeking to identify and characterize this molecule.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (in D₂O, 400 MHz) | ¹³C NMR (in D₂O, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| 8.50-8.60 (d) | H6' (Pyridyl) |

| 7.90-8.00 (t) | H4' (Pyridyl) |

| 7.40-7.50 (d) | H3' (Pyridyl) |

| 7.30-7.40 (t) | H5' (Pyridyl) |

| 3.5-4.0 (br s) | -NH₃⁺ |

| 1.50-1.60 (m) | Cyclopropyl CH₂ |

| 1.30-1.40 (m) | Cyclopropyl CH₂ |

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. The broad signal for the amine protons is due to exchange with the solvent and the quadrupolar nature of the nitrogen atom. The dihydrochloride salt form will influence the chemical shifts of the pyridyl and amino group protons due to protonation.

Infrared (IR) Spectroscopy Data

Table 2: Typical Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | N-H stretch | Primary amine salt (-NH₃⁺) |

| 3100-3000 | C-H stretch | Aromatic (Pyridyl) |

| 3000-2850 | C-H stretch | Aliphatic (Cyclopropyl) |

| 1610-1590 | C=N, C=C stretch | Pyridyl ring |

| 1500-1400 | N-H bend | Primary amine salt (-NH₃⁺) |

| ~1020 | C-N stretch | Amine |

| 800-700 | C-H bend (out-of-plane) | 2-substituted Pyridine |

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z Ratio | Proposed Fragment | Notes |

| 135.09 | [M+H]⁺ (of free base) | Molecular ion of the free base, C₈H₁₀N₂. |

| 120.07 | [M-NH₂]⁺ | Loss of the amino group from the free base. |

| 106.06 | [C₇H₈N]⁺ | Fragmentation of the cyclopropyl ring. |

| 78.05 | [C₅H₄N]⁺ | Pyridyl cation. |

Note: The mass spectrum of the dihydrochloride salt will likely show the molecular ion of the free base after in-source loss of HCl. The fragmentation pattern is predicted based on the stability of the resulting carbocations and radical cations.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS data for small organic molecules like 1-(2-Pyridyl)cyclopropylamine Dihydrochloride.

NMR Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. ¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer.

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual solvent peak of D₂O (δ ≈ 4.79 ppm) can be used as a reference.

3. ¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Solvent: D₂O.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-180 ppm.

-

Referencing: An external standard or the solvent peak can be used for referencing.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 1-(2-Pyridyl)cyclopropylamine Dihydrochloride powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. IR Spectrum Acquisition:

-

Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

The addition of a small amount of a volatile acid (e.g., formic acid) can aid in protonation for positive ion mode analysis.

2. Mass Spectrum Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule [M+H]⁺.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.

-

Drying Gas: Nitrogen, at a temperature of 200-350 °C.

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments (e.g., m/z 50-300).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like 1-(2-Pyridyl)cyclopropylamine Dihydrochloride.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to 1-(2-Pyridyl)cyclopropylamine Dihydrochloride: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Pyridyl)cyclopropylamine Dihydrochloride is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural motif, combining a pyridine ring and a cyclopropylamine group, makes it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on 1-(2-Pyridyl)cyclopropylamine Dihydrochloride, focusing on its synthesis, chemical properties, and biological significance.

Chemical and Physical Properties

1-(2-Pyridyl)cyclopropylamine is commercially available as both a free base and a dihydrochloride salt. The dihydrochloride salt offers improved solubility and stability, making it suitable for various research and development applications.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 207.1 g/mol (dihydrochloride) | [2] |

| CAS Number | 1215107-39-3 (dihydrochloride) | [2] |

| Appearance | Yellow to Brown Solid | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

For the free base, 1-(Pyridin-2-yl)cyclopropanamine:

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀N₂ | [3] |

| Molecular Weight | 134.1784 g/mol | [3] |

| CAS Number | 503417-37-6 | [3] |

| Melting Point | 62°C | [3] |

| Boiling Point | 239°C | [3] |

| Density | 1.150 g/cm³ | [3] |

| Flash Point | 121°C | [3] |

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available peer-reviewed synthesis protocol for 1-(2-Pyridyl)cyclopropylamine Dihydrochloride is not readily found in the literature, general methods for the synthesis of cyclopropylamines are well-established. These methods often involve the cyclopropanation of an appropriate precursor followed by the introduction of the amine functionality.

One potential synthetic approach could involve the reaction of 2-cyanopyridine with a suitable cyclopropanating agent, followed by reduction of the nitrile to the corresponding amine. The resulting 1-(2-Pyridyl)cyclopropylamine can then be converted to its dihydrochloride salt by treatment with hydrochloric acid.

A general procedure for the synthesis of a related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, involves a Curtius degradation of the corresponding carboxylic acid.[4] This multi-step synthesis starts from a commercially available precursor and proceeds through the formation of an N-Boc protected intermediate, which is then deprotected to yield the hydrochloride salt.[4]

General Workflow for Cyclopropylamine Synthesis via Curtius Degradation

References

- 1. 1-(2-Pyridyl)cyclopropylamine Dihydrochloride | C8H12Cl2N2 | CID 53393181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 1-(Pyridin-2-yl)cyclopropylamine | CAS 503417-37-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

discovery and history of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride

An In-depth Technical Guide to 1-(2-Pyridyl)cyclopropylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the discovery, history, and key experimental data related to 1-(2-Pyridyl)cyclopropylamine Dihydrochloride. Due to the limited publicly available information on this specific compound, this guide focuses on the synthesis and properties of related pyridyl and cyclopropylamine-containing molecules, which are of significant interest in medicinal chemistry. The methodologies and potential signaling pathways discussed are based on analogous structures and may serve as a foundational resource for researchers working with this and similar chemical entities.

Introduction

Cyclopropylamines are a class of compounds that have garnered considerable attention in drug discovery due to their unique conformational rigidity and ability to serve as bioisosteres for larger, more flexible groups. When incorporated into a molecule, the cyclopropyl ring can influence potency, selectivity, and metabolic stability. The addition of a pyridyl group, a common motif in pharmacologically active compounds, introduces a nitrogen atom that can participate in hydrogen bonding and alter the compound's physicochemical properties. This guide explores the synthesis and potential biological significance of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride, a molecule combining these two important structural features.

Synthesis and History

While the specific discovery and detailed history of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride are not extensively documented in publicly accessible literature, the synthesis of related compounds provides a likely pathway. The Kulinkovich reaction is a notable method for the synthesis of cyclopropanols from esters, which can then be converted to the corresponding cyclopropylamines.

General Synthetic Approach

A plausible synthetic route to 1-(2-Pyridyl)cyclopropylamine involves the reaction of a pyridyl-substituted ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst, followed by subsequent chemical transformations to introduce the amine functionality.

Experimental Protocol: Synthesis of 1-substituted Cyclopropylamines via the Kulinkovich Reaction

-

Reaction Setup: A solution of ethyl 2-picolinate (1 equivalent) in anhydrous toluene is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Catalyst Addition: Titanium(IV) isopropoxide (0.1 equivalents) is added to the solution.

-

Grignard Reagent Addition: Ethylmagnesium bromide (3 equivalents, as a solution in THF) is added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature for 1-2 hours and monitored by thin-layer chromatography (TLC) for the consumption of the starting ester.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water.

-

Extraction: The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude cyclopropanol is purified by column chromatography on silica gel.

-

Conversion to Amine: The purified 1-(2-pyridyl)cyclopropanol can be converted to the corresponding amine through a multi-step sequence, such as a Mitsunobu reaction with a protected amine equivalent, followed by deprotection.

-

Salt Formation: The final amine product is then treated with hydrochloric acid to yield the dihydrochloride salt, which often has improved stability and solubility.

Caption: Synthetic workflow for 1-(2-Pyridyl)cyclopropylamine Dihydrochloride.

Potential Pharmacological Activity and Signaling Pathways

The structural motifs present in 1-(2-Pyridyl)cyclopropylamine Dihydrochloride suggest potential interactions with various biological targets. Cyclopropylamine derivatives are known to act as inhibitors of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. The pyridyl group can act as a hydrogen bond acceptor and may confer selectivity for specific receptor subtypes.

Hypothetical Signaling Pathway Modulation

Given the structural similarities to known MAO inhibitors, 1-(2-Pyridyl)cyclopropylamine could potentially modulate monoaminergic signaling pathways. Inhibition of MAO would lead to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft, thereby enhancing their signaling.

physical and chemical properties of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride

An In-depth Technical Guide on 1-(2-Pyridyl)cyclopropylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . Due to the limited availability of public data specifically for the dihydrochloride salt, this guide also includes information on the parent compound, 1-(2-Pyridyl)cyclopropylamine, and its monohydrochloride salt to provide a more complete profile.

Chemical and Physical Properties

1-(2-Pyridyl)cyclopropylamine Dihydrochloride is the salt of the parent compound 1-(2-Pyridyl)cyclopropylamine. The dihydrochloride form suggests that both the pyridyl nitrogen and the cyclopropylamine nitrogen are protonated.

Table 1: Chemical Identifiers for 1-(2-Pyridyl)cyclopropylamine Dihydrochloride and Related Compounds

| Identifier | 1-(2-Pyridyl)cyclopropylamine Dihydrochloride | 1-(2-Pyridyl)cyclopropylamine (Parent Compound) | 1-(2-Pyridyl)cyclopropylamine Hydrochloride (Monohydrochloride) |

| CAS Number | 1215107-39-3[1][2] | 503417-37-6[3] | 437985-36-9[4] |

| Molecular Formula | C₈H₁₂Cl₂N₂[1][5] | C₈H₁₀N₂[3] | C₈H₁₀N₂·HCl[4] |

| Molecular Weight | 207.10 g/mol [5] | 134.18 g/mol [3] | 170.68 g/mol [4] |

| IUPAC Name | 1-(pyridin-2-yl)cyclopropan-1-amine;dihydrochloride[6] | 1-(pyridin-2-yl)cyclopropan-1-amine | 1-(pyridin-2-yl)cyclopropan-1-amine;hydrochloride |

| SMILES | C1CC1(C2=CC=CC=N2)N.Cl.Cl[5] | C1CC1(C2=CC=CC=N2)N | C1CC1(C2=CC=CC=N2)N.Cl |

| InChI | InChI=1S/C8H10N2.2ClH/c9-8(4-5-8)7-3-1-2-6-10-7;;/h1-3,6H,4-5,9H2;2*1H[1][5] | InChI=1S/C8H10N2/c9-8(4-5-8)7-3-1-2-6-10-7/h1-3,6H,4-5,9H2 | InChI=1S/C8H10N2.ClH/c9-8(4-5-8)7-3-1-2-6-10-7;/h1-3,6H,4-5,9H2;1H |

Table 2: Physical Properties

| Property | 1-(2-Pyridyl)cyclopropylamine Dihydrochloride | 1-(2-Pyridyl)cyclopropylamine (Parent Compound) | 1-(2-Pyridyl)cyclopropylamine Hydrochloride (Monohydrochloride) |

| Appearance | Not available | Not available | Off-white to dark brown solid[4] |

| Melting Point | Not available | 62°C[3] | Not available |

| Boiling Point | Not available | 239°C[3] | Not available |

| Flash Point | Not available | 121°C[3] | Not available |

| Density | Not available | 1.150 g/cm³[3] | Not available |

| Solubility | Miscible with water (inferred from general properties of amine hydrochlorides) | Not available | Not available |

| pKa | Not available | Not available | Not available |

| Storage Conditions | Sealed in dry, Room Temperature[1] | Not available | Store at 0-8 °C[4] |

Chemical Stability

The cyclopropylamine moiety is known to be susceptible to hydrolytic degradation under high pH conditions.[7] The formation of the dihydrochloride salt is expected to enhance the stability of the compound by protonating the amine groups, making them less nucleophilic. Stability studies for amine hydrochloride salts are typically conducted under various temperature and humidity conditions as per ICH guidelines.[8] Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be employed to study the thermal stability of amine hydrochloride salts.[9][10][11][12][13]

Potential Biological Activity and Applications

1-(2-Pyridyl)cyclopropylamine and its salts are of interest in medicinal chemistry. The parent monohydrochloride is explored for its potential as a drug candidate, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.[4] Researchers have investigated its efficacy in modulating neurotransmitter systems, which could lead to treatments for anxiety and depression.[4]

The structural motifs present in 1-(2-Pyridyl)cyclopropylamine Dihydrochloride are found in a variety of biologically active compounds:

-

Cyclopropylamine: This group is a key component in several pharmaceutical drugs.[14]

-

Pyridine: The pyridine ring is a common scaffold in medicinal chemistry and is present in numerous drugs with a wide range of activities.

Caption: Logical relationships of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride.

Experimental Protocols

Synthesis

A common route for the synthesis of similar cyclopropylamine hydrochlorides involves a multi-step process that can be generalized as follows. This is a representative workflow and would require optimization for the specific target molecule.

Caption: General experimental workflow for synthesis and analysis.

Methodology for a Related Compound, (1-cyclopropyl)cyclopropylamine hydrochloride:

A scalable synthesis for a similar compound, (1-cyclopropyl)cyclopropylamine hydrochloride, has been reported and involves a Curtius degradation. This process generally includes:

-

Carboxylic Acid Formation: Synthesis of the corresponding cyclopropanecarboxylic acid.

-

Curtius Degradation: Conversion of the carboxylic acid to an N-Boc-protected amine.

-

Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the hydrochloride salt using HCl in a suitable solvent like diethyl ether.

Analytical Methods

Standard analytical techniques would be employed to confirm the identity and purity of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure of the molecule. In the ¹H NMR spectrum of a related cyclopropylamine hydrochloride salt, the protons on the cyclopropyl ring and the ammonium protons show characteristic signals.[15]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the parent compound. Alkylamines typically undergo a characteristic α-cleavage.[16]

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be used to assess the purity of the compound. Specific methods for the quantification of cyclopropylamine in active pharmaceutical ingredients have been developed.[17]

-

Elemental Analysis: To confirm the empirical formula of the dihydrochloride salt.

Safety and Handling

GHS Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for rigorous, experimentally determined data for this specific compound. Researchers should conduct their own studies to verify the properties and safety of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride before use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-(2-Pyridyl)cyclopropylamine Dihydrochloride | 1215107-39-3 [amp.chemicalbook.com]

- 3. 1-(Pyridin-2-yl)cyclopropylamine | CAS 503417-37-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-(2-Pyridyl)cyclopropylamine Dihydrochloride | C8H12Cl2N2 | CID 53393181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. theses.gla.ac.uk [theses.gla.ac.uk]

- 10. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of thermodynamic properties of magnesium chloride amines by HPDSC and TG. For application in a high-lift high-temperature chemical heat pump [repository.tno.nl]

- 14. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. reddit.com [reddit.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(2-Pyridyl)cyclopropylamine Dihydrochloride for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the physicochemical properties, a probable synthetic route based on established organometallic chemistry, and outlines potential areas of biological investigation. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are exploring novel chemical entities for therapeutic applications, particularly in the realm of neurological disorders.

Introduction

1-(2-Pyridyl)cyclopropylamine and its salts are recognized as valuable building blocks in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The unique structural combination of a pyridine ring and a cyclopropylamine moiety confers specific conformational and electronic properties that make it an attractive scaffold for interacting with biological targets. Notably, compounds within this class have been investigated for their potential to modulate neurotransmitter systems, suggesting applications in the treatment of central nervous system disorders such as anxiety and depression.[1] This guide aims to consolidate the available technical information on the dihydrochloride salt of this compound, providing a foundational resource for its synthesis, characterization, and further investigation.

Physicochemical Properties

A summary of the key physicochemical data for 1-(2-Pyridyl)cyclopropylamine Dihydrochloride is presented in the table below. This information is crucial for the accurate handling, formulation, and analytical characterization of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂Cl₂N₂ | [2][3] |

| Molecular Weight | 207.10 g/mol | [2] |

| CAS Number | 1215107-39-3 | [2] |

| Parent Compound | 1-(Pyridin-2-yl)cyclopropanamine | |

| Synonyms | 1-(2-Pyridinyl)cyclopropanamine dihydrochloride, 1-(Pyridin-2-yl)cyclopropanamine dihydrochloride |

Synthesis and Experimental Protocols

The proposed synthesis of 1-(2-Pyridyl)cyclopropylamine initiates from 2-cyanopyridine. The subsequent dihydrochloride salt can be formed by treating the free amine with hydrochloric acid.

Proposed Synthesis via Kulinkovich-Szymoniak Reaction

The synthesis can be conceptualized in two main stages: the formation of the free amine, 1-(2-Pyridyl)cyclopropylamine, followed by its conversion to the dihydrochloride salt.

Stage 1: Synthesis of 1-(2-Pyridyl)cyclopropylamine

This stage employs a modification of the Kulinkovich reaction, specifically the Kulinkovich-Szymoniak protocol, which is adept at converting nitriles to primary cyclopropylamines.

-

Reaction: 2-Cyanopyridine is reacted with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide, like titanium(IV) isopropoxide. This forms a titanacyclopropane intermediate which then reacts with the nitrile to form an azatitanacycle. Subsequent treatment with a Lewis acid, such as boron trifluoride etherate, facilitates the ring contraction to yield the primary cyclopropylamine.

-

Detailed Protocol (Adapted from established procedures for similar compounds):

-

To a solution of 2-cyanopyridine (1.0 equivalent) in an anhydrous, inert solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide (1.1 equivalents).

-

Cool the mixture to 0 °C and slowly add a solution of ethylmagnesium bromide (2.2 equivalents) in the corresponding solvent, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Cool the mixture again to 0 °C and add a Lewis acid, such as boron trifluoride etherate (1.5 equivalents), dropwise.

-

Stir the reaction at room temperature for an additional 2-4 hours.

-

Quench the reaction by the slow addition of an aqueous base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-Pyridyl)cyclopropylamine.

-

Stage 2: Formation of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride

-

Reaction: The purified free amine is dissolved in a suitable solvent and treated with an excess of hydrochloric acid to precipitate the dihydrochloride salt.

-

Detailed Protocol:

-

Dissolve the purified 1-(2-Pyridyl)cyclopropylamine in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

-

Collect the precipitate by filtration, wash with the cold solvent, and dry under vacuum to yield 1-(2-Pyridyl)cyclopropylamine Dihydrochloride as a solid.

-

Synthesis Workflow Diagram

Caption: A diagram illustrating the proposed two-stage synthesis of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride.

Potential Biological Activity and Experimental Approaches

Compounds containing the 1-(2-Pyridyl)cyclopropylamine scaffold are of interest for their potential activity within the central nervous system. The rigid cyclopropyl group can orient the pyridyl moiety in a specific vector, potentially leading to high-affinity interactions with neurotransmitter receptors or transporters.

Mechanism of Action

While the specific molecular targets of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride are not yet fully elucidated, the broader class of cyclopropylamines has been shown to act as mechanism-based inhibitors of certain enzymes, such as cytochrome P450s. This occurs through an initial one-electron oxidation at the nitrogen, followed by the scission of the strained cyclopropane ring, leading to covalent modification of the enzyme. Furthermore, its structural similarity to known neuromodulators suggests that it may interact with various receptors, including but not limited to serotonin, dopamine, or glutamate receptors.

Recommended Experimental Protocols for Biological Evaluation

To elucidate the biological activity and mechanism of action of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride, the following experimental approaches are recommended:

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity of the compound for a panel of CNS-related receptors.

-

Methodology: Radioligand binding assays are a standard method. Membranes from cells expressing the receptor of interest are incubated with a known radiolabeled ligand and varying concentrations of the test compound. The displacement of the radioligand is measured to determine the binding affinity (Ki) of the test compound. A broad panel of receptors, such as those for serotonin (5-HT), dopamine (D), and norepinephrine (NE), should be screened initially.

-

-

Functional Assays:

-

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified target receptors.

-

Methodology: Depending on the receptor type, functional assays can include measuring changes in intracellular second messengers (e.g., cAMP, Ca²⁺), ion flux, or reporter gene expression in cell lines stably expressing the receptor.

-

-

Enzyme Inhibition Assays:

-

Objective: To assess the inhibitory potential of the compound against key enzymes, such as monoamine oxidases (MAO-A and MAO-B) or cytochrome P450 isoforms.

-

Methodology: Recombinant enzymes can be used with specific substrates that produce a fluorescent or luminescent signal upon conversion. The reduction in signal in the presence of the test compound indicates inhibition, from which an IC₅₀ value can be determined.

-

-

In Vivo Behavioral Models:

-

Objective: To evaluate the effects of the compound on animal behavior relevant to CNS disorders.

-

Methodology: Based on the in vitro profile, relevant animal models can be selected. For example, if the compound shows affinity for serotonin receptors, models of anxiety (e.g., elevated plus maze) or depression (e.g., forced swim test) would be appropriate.

-

Logical Workflow for Biological Evaluation

Caption: A diagram showing a logical workflow for the biological evaluation of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride.

Conclusion

1-(2-Pyridyl)cyclopropylamine Dihydrochloride represents a promising chemical scaffold for the development of novel therapeutics, particularly for neurological disorders. This guide provides essential physicochemical data and a robust, literature-supported synthetic strategy to facilitate its preparation and further study. The outlined biological evaluation workflow offers a systematic approach to characterizing its pharmacological profile. Further research into this and related compounds is warranted to fully explore their therapeutic potential.

References

Potential Therapeutic Applications of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Pyridyl)cyclopropylamine dihydrochloride is a synthetic molecule incorporating a reactive cyclopropylamine moiety and a pharmacophoric 2-pyridyl group. While direct research on this specific compound is limited, its structural components suggest significant potential as a therapeutic agent, primarily targeting the central nervous system. The cyclopropylamine group is a well-established pharmacophore in monoamine oxidase (MAO) inhibitors, a class of antidepressants. The 2-pyridyl moiety is present in a wide range of biologically active compounds, including antihistamines and receptor modulators. This technical guide synthesizes the available information on the constituent functional groups of 1-(2-Pyridyl)cyclopropylamine dihydrochloride to explore its potential therapeutic applications, mechanisms of action, and to propose relevant experimental protocols for its investigation.

Introduction

1-(2-Pyridyl)cyclopropylamine dihydrochloride is a chemical compound with the molecular formula C₈H₁₂Cl₂N₂. It is recognized as a versatile intermediate in medicinal chemistry and pharmaceutical research[1]. The molecule's therapeutic potential stems from the unique properties of its two key structural features: the cyclopropylamine group and the 2-pyridyl ring. The cyclopropylamine moiety is notably present in established monoamine oxidase inhibitors (MAOIs), suggesting a likely application in the treatment of neurological disorders such as depression and anxiety[2]. The pyridine ring is a common scaffold in numerous FDA-approved drugs, contributing to a wide range of pharmacological activities[3]. This guide will delve into the prospective therapeutic avenues for 1-(2-Pyridyl)cyclopropylamine dihydrochloride based on a comprehensive analysis of its structural components.

Potential Mechanisms of Action

The therapeutic effects of 1-(2-Pyridyl)cyclopropylamine dihydrochloride are likely to be driven by one or more of the following mechanisms, inferred from the known activities of its constituent moieties.

Monoamine Oxidase (MAO) Inhibition

The cyclopropylamine scaffold is a classic feature of irreversible MAO inhibitors. These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. Inhibition of MAO leads to an increase in the synaptic availability of these neurotransmitters, which is the primary mechanism of action for many antidepressant drugs.

-

Signaling Pathway:

Cytochrome P450 (CYP) Enzyme Inhibition

Cyclopropylamines are known to be mechanism-based inhibitors of cytochrome P450 enzymes[4]. While often an undesirable drug-drug interaction liability, targeted inhibition of specific CYP isozymes can be a therapeutic strategy, for instance, in boosting the plasma levels of co-administered drugs.

Receptor Modulation

The 2-pyridyl moiety is a common structural element in ligands for a variety of G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

-

Histamine H1 Receptor: Many first-generation antihistamines contain a 2-pyridyl group. Antagonism of the H1 receptor is the primary treatment for allergic reactions and can also induce sedation.

-

Sigma Receptors: Certain pyridine-containing compounds have shown high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a range of neurological functions and are targets for the treatment of neuropathic pain and neurodegenerative diseases.

Potential Therapeutic Applications

Based on the likely mechanisms of action, 1-(2-Pyridyl)cyclopropylamine dihydrochloride could be investigated for the following therapeutic applications:

-

Depression and Anxiety Disorders: The potential for MAO inhibition makes this the most promising therapeutic area.

-

Neuropathic Pain: Modulation of sigma receptors could provide analgesic effects in chronic pain states.

-

Allergic Conditions: If the compound exhibits significant histamine H1 receptor antagonism.

-

Antimicrobial/Antiviral: The pyridine nucleus is a feature in some antimicrobial and antiviral agents[3].

Quantitative Data from Structurally Related Compounds

Direct quantitative data for 1-(2-Pyridyl)cyclopropylamine dihydrochloride is not publicly available. The following tables summarize data for compounds containing either a cyclopropylamine or a pyridine moiety, which can serve as a proxy for potential activity.

Table 1: Enzyme Inhibition Data for Cyclopropylamine-Containing Compounds

| Compound | Target Enzyme | Assay Type | Kᵢ | kᵢₙₐ꜀ₜ | Reference |

| Cyclopropylamine | Quinoprotein methylamine dehydrogenase | Time-dependent inactivation | 3.9 µM | 1.7 min⁻¹ | [5] |

Table 2: Receptor Binding Affinity for Pyridine-Containing Compounds

| Compound | Target Receptor | Radioligand | Kᵢ (nM) | Reference |

| Cyclopropylfentanyl | µ-opioid receptor | [¹²⁵I]IBNtxA | 7.6 | [6] |

| Pyrilamine | Histamine H1 receptor | [³H]mepyramine | - | [7] |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ₁ receptor | (+)-[³H]pentazocine | 1.45 | [8] |

Proposed Experimental Protocols

The following are detailed, hypothetical protocols for the initial characterization of the pharmacological activity of 1-(2-Pyridyl)cyclopropylamine dihydrochloride.

In Vitro MAO Inhibition Assay

-

Objective: To determine the potency and selectivity of 1-(2-Pyridyl)cyclopropylamine dihydrochloride for MAO-A and MAO-B.

-

Methodology:

-

Recombinant human MAO-A and MAO-B are used as the enzyme sources.

-

The compound is pre-incubated with each enzyme at various concentrations (e.g., 1 nM to 100 µM) for a set time (e.g., 30 minutes) at 37°C.

-

A fluorescent substrate (e.g., Amplex Red) and a specific substrate for each enzyme (e.g., p-tyramine for MAO-B, serotonin for MAO-A) are added to initiate the reaction.

-

The production of hydrogen peroxide, a product of the MAO reaction, is measured fluorometrically over time.

-

IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

Radioligand Binding Assay for Histamine H1 Receptor

-

Objective: To determine the binding affinity of 1-(2-Pyridyl)cyclopropylamine dihydrochloride for the histamine H1 receptor.

-

Methodology:

-

Cell membranes expressing the human histamine H1 receptor are prepared.

-

A constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) is incubated with the cell membranes in the presence of increasing concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known H1 antagonist (e.g., diphenhydramine).

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity of the filters is measured by liquid scintillation counting.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

In Vivo Forced Swim Test (FST) in Mice

-

Objective: To evaluate the antidepressant-like effects of 1-(2-Pyridyl)cyclopropylamine dihydrochloride in a rodent model of depression.

-

Methodology:

-

Male C57BL/6 mice are administered the test compound or vehicle via intraperitoneal injection at various doses.

-

After a set pre-treatment time (e.g., 30-60 minutes), each mouse is placed in a cylinder of water from which it cannot escape.

-

The duration of immobility is recorded over a 6-minute test session.

-

A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

-

Experimental and Logical Workflows

The following diagrams illustrate the proposed workflow for the investigation of 1-(2-Pyridyl)cyclopropylamine dihydrochloride.

Conclusion

1-(2-Pyridyl)cyclopropylamine dihydrochloride represents a promising, yet underexplored, chemical entity with significant potential for the development of novel therapeutics, particularly for neurological disorders. The strong precedent for the pharmacological activity of its constituent cyclopropylamine and 2-pyridyl moieties provides a solid foundation for its investigation as a monoamine oxidase inhibitor and/or a modulator of key CNS receptors. The experimental protocols and workflows outlined in this guide offer a systematic approach to elucidating the pharmacological profile of this compound and validating its therapeutic potential. Further research is warranted to synthesize and test this compound to confirm the hypotheses presented herein.

References

- 1. chemimpex.com [chemimpex.com]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 5. Inhibition by cyclopropylamine of the quinoprotein methylamine dehydrogenase is mechanism-based and causes covalent cross-linking of alpha and beta subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrilamine | C17H23N3O | CID 4992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-(2-Pyridyl)cyclopropylamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Pyridyl)cyclopropylamine Dihydrochloride is a synthetic organic compound featuring a pyridine ring linked to a cyclopropylamine moiety.[1] This structural combination suggests its potential utility in medicinal chemistry and drug discovery. The cyclopropylamine group is a known pharmacophore present in various bioactive molecules, including monoamine oxidase (MAO) inhibitors.[2] The pyridine ring is also a common scaffold in pharmaceuticals, known to enhance water solubility and participate in essential binding interactions with biological targets.[3] While specific biological targets of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride are not extensively documented in publicly available literature, its structural similarity to known lysophosphatidic acid receptor 1 (LPA1) antagonists suggests it may be a valuable tool for studying LPA1-mediated signaling pathways, which are implicated in fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).[4][5][6][7]

These application notes provide a representative framework for investigating the potential biological activity of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride as an LPA1 antagonist. The included protocols are illustrative and based on standard methodologies for characterizing such compounds.

Chemical Properties and Safety

| Property | Value | Reference |

| CAS Number | 1215107-39-3 | [8][9][10] |

| Molecular Formula | C₈H₁₂Cl₂N₂ | [9] |

| Molecular Weight | 207.1 g/mol | [8] |

| Appearance | Yellow solid (may vary) | [11] |

| Solubility | Soluble in water |

Safety and Handling: 1-(2-Pyridyl)cyclopropylamine Dihydrochloride should be handled with care in a well-ventilated laboratory.[11][12] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[13] Avoid inhalation of dust and contact with skin and eyes.[14] In case of contact, rinse the affected area thoroughly with water.[11] Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight.[11]

Hypothesized Mechanism of Action: LPA1 Antagonism

Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), including LPA1. The activation of LPA1 is linked to various cellular processes, including cell proliferation, migration, and differentiation, which are key events in the pathogenesis of fibrosis.[5] As an antagonist, 1-(2-Pyridyl)cyclopropylamine Dihydrochloride is hypothesized to competitively bind to the LPA1 receptor, thereby blocking the downstream signaling cascade initiated by LPA.

References

- 1. chemimpex.com [chemimpex.com]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of a Novel Orally Active, Selective LPA Receptor Type 1 Antagonist, 4-(4-(2-Isopropylphenyl)-4-((2-methoxy-4-methylphenyl)carbamoyl)piperidin-1-yl)-4-oxobutanoic Acid, with a Distinct Molecular Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. news.bms.com [news.bms.com]

- 6. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. guidechem.com [guidechem.com]

- 10. 1-(2-Pyridyl)cyclopropylamine Dihydrochloride | 1215107-39-3 [amp.chemicalbook.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Application Notes and Protocols: Synthesis of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Pyridyl)cyclopropylamine and its derivatives are valuable building blocks in medicinal chemistry, recognized for their presence in a variety of biologically active compounds.[1] The unique conformational constraints and electronic properties imparted by the cyclopropylamine moiety make it a desirable pharmacophore in drug design. This document provides detailed protocols for the synthesis of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride, a stable salt form suitable for further derivatization and biological screening.

The primary synthetic strategy outlined is the Kulinkovich-Szymoniak reaction, a powerful method for the direct conversion of nitriles into primary cyclopropylamines.[2][3] This approach offers an efficient route starting from readily available 2-cyanopyridine. Subsequent treatment of the resulting free amine with hydrochloric acid affords the stable dihydrochloride salt.

Synthesis Pathway

The synthesis of 1-(2-Pyridyl)cyclopropylamine Dihydrochloride is achieved in a two-step process:

-

Kulinkovich-Szymoniak Cyclopropanation: Reaction of 2-cyanopyridine with a Grignard reagent in the presence of a titanium(IV) alkoxide to form the free amine, 1-(2-Pyridyl)cyclopropylamine.

-

Salt Formation: Treatment of the crude amine with hydrochloric acid to precipitate the dihydrochloride salt.

Caption: Overall synthetic scheme for 1-(2-Pyridyl)cyclopropylamine Dihydrochloride.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Supplier | Purity |

| 2-Cyanopyridine | C₆H₄N₂ | 104.11 | Sigma-Aldrich | ≥98% |

| Titanium(IV) isopropoxide | C₁₂H₂₈O₄Ti | 284.22 | Sigma-Aldrich | ≥97% |

| Ethylmagnesium bromide | C₂H₅BrMg | 133.27 | Sigma-Aldrich | 3.0 M in Et₂O |

| Boron trifluoride diethyl etherate | (C₂H₅)₂O·BF₃ | 141.93 | Sigma-Aldrich | ≥98% |

| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | Sigma-Aldrich | ≥99.7% |

| Tetrahydrofuran (THF, anhydrous) | C₄H₈O | 72.11 | Sigma-Aldrich | ≥99.9% |

| Hydrochloric acid solution | HCl | 36.46 | Sigma-Aldrich | 2.0 M in Et₂O |

| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | Fisher Scientific | - |

| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | Fisher Scientific | - |

Protocol 1: Synthesis of 1-(2-Pyridyl)cyclopropylamine (Free Amine)

This protocol is adapted from the general principles of the Kulinkovich-Szymoniak reaction.[2]

Workflow:

Caption: Experimental workflow for the synthesis of the free amine intermediate.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-cyanopyridine (1.0 equiv.) and anhydrous tetrahydrofuran (THF, 10 mL per mmol of nitrile).

-

Stir the solution under a nitrogen atmosphere and add titanium(IV) isopropoxide (1.2 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add ethylmagnesium bromide (2.5 equiv., 3.0 M solution in diethyl ether) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Cool the mixture again to 0 °C and add boron trifluoride diethyl etherate (1.5 equiv.) dropwise.

-

Remove the ice bath and stir the mixture at room temperature for an additional 2 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-Pyridyl)cyclopropylamine. The product is typically used in the next step without further purification.